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Introduction

BAY1125976 is a potent and selective, allosteric inhibitor of AKT1 and AKT2, key nodes in the
PI3K/AKT/mTOR signaling cascade.[1][2][3] Dysregulation of this pathway is a frequent event
in a multitude of human cancers, contributing to tumor progression, therapeutic resistance, and
poor patient outcomes.[1][3] BAY1125976 has demonstrated significant anti-proliferative
activity in various cancer cell lines and has shown robust in vivo efficacy in both cell line-
derived and patient-derived xenograft (PDX) models, particularly those harboring genetic
alterations that activate the PISK/AKT pathway, such as PIK3CA mutations or PTEN loss.[1][2]
[4] These application notes provide a comprehensive overview of the use of BAY1125976 in
PDX models, including quantitative efficacy data and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

BAY1125976 functions as an allosteric inhibitor, binding to a pocket formed by the kinase and
pleckstrin homology (PH) domains of inactive AKT1 and AKT2.[1][2][3] This binding prevents
the phosphorylation of AKT at key activation sites, namely Threonine 308 (Thr308) by PDK1
and Serine 473 (Ser473) by mTORC2.[1] Inhibition of AKT phosphorylation blocks downstream
signaling to critical effectors such as PRAS40, GSK3[3, and the mTORC1 complex, ultimately
leading to decreased cell proliferation and survival.[3]
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Diagram 1: BAY1125976 Signaling Pathway Inhibition.
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Quantitative Efficacy in Patient-Derived Xenograft

(PDX) Models

BAY1125976 has demonstrated significant antitumor activity in various PDX models,

particularly those with a dependency on the PI3K/AKT signaling pathway. The tables below

summarize the available quantitative data.

Table 1: Efficacy of BAY1125976 in Breast Cancer PDX Models

Ke
o . Treatmen )
PDX Cancer Genetic Efficacy Result Referenc
esu
Model Type Alteration . Endpoint e
Regimen
(s)
. Dose-
Triple- 5,15, or 25
) Tumor dependent
Negative AKT1 mg/kg,
HBCx-2 Growth tumor [2]
Breast E17K p.o., BID o
Inhibition growth
Cancer for 23 days o
inhibition
Table 2: Efficacy of BAY1125976 in Prostate and Anal Cancer PDX Models
Key
. Treatmen .
PDX Cancer Genetic Efficacy E— Referenc
esu
Model Type Alteration . Endpoint e
Regimen
(s)
Dose-
25 or 50 Tumor dependent
Prostate AKT1
LAPC-4 mg/kg, Growth tumor [1][2]
Cancer E17K o
p.o., QD Inhibition growth
inhibition
50 mg/kg,
Anal AKT1 TIC 0.10 (p<
AXF 984 p.o., QD [1112]
Cancer E17K Volume 0.001)
for 19 days
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T/C: Treatment vs. Control; p.o.: oral administration; QD: once daily; BID: twice daily.

Experimental Protocols

The following protocols provide a framework for utilizing BAY1125976 in PDX models.

Protocol 1: Establishment and Propagation of Patient-
Derived Xenografts

This protocol outlines the subcutaneous implantation of patient tumor tissue into
immunodeficient mice.
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Diagram 2: Workflow for PDX Model Establishment.
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Materials:

Fresh patient tumor tissue in sterile collection medium (e.g., RPMI-1640 with antibiotics).

Immunodeficient mice (e.g., NOD/SCID or NSG).

Sterile surgical instruments.

Matrigel (optional).

Anesthesia.

Procedure:

o Under sterile conditions, mince the patient tumor tissue into small fragments of
approximately 2-4 mms,

o Anesthetize the recipient mouse.

e Make a small incision in the skin on the flank of the mouse.

e Using forceps, create a subcutaneous pocket.

» (Optional) Mix the tumor fragment with Matrigel to support initial engraftment.
e Implant a single tumor fragment into the subcutaneous pocket.

o Close the incision with surgical clips or sutures.

e Monitor the mice for tumor growth by caliper measurements at least twice weekly. Tumor
volume can be calculated using the formula: (Length x Width?) / 2.

e When the tumor reaches a volume of approximately 1000-1500 mms3, euthanize the mouse
and aseptically excise the tumor.

e The excised tumor can be serially passaged into new cohorts of mice for expansion.
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Protocol 2: In Vivo Efficacy Study of BAY1125976 in PDX
Models

Procedure:

e Once tumors in the PDX cohort reach an average volume of 100-200 mm3, randomize the
mice into treatment and control groups (n=8-10 mice per group).

e Prepare BAY1125976 in a suitable vehicle for oral administration.

o Administer BAY1125976 or vehicle to the respective groups at the desired dose and
schedule (e.g., 50 mg/kg, p.o., QD).

e Monitor tumor volume and body weight 2-3 times per week.

e At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic
analysis.

» Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor
volume of treated group / Mean tumor volume of control group)] x 100.

Protocol 3: Pharmacodynamic Analysis of p-AKT and p-
PRAS40 by Western Blot

This protocol details the assessment of target engagement in tumor tissue.
Materials:

Excised tumor tissue.

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Protein quantification assay (e.g., BCA assay).

SDS-PAGE gels and electrophoresis apparatus.

Nitrocellulose or PVDF membranes.
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o Transfer apparatus.
» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST).

e Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-PRAS40 (Thr246), anti-total
PRAS40.

o HRP-conjugated secondary antibodies.

e Chemiluminescent substrate.

e Imaging system.

Procedure:

e Homogenize tumor tissue in lysis buffer on ice.

» Clarify the lysate by centrifugation and collect the supernatant.

» Determine the protein concentration of each lysate.

e Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
o Separate the proteins by SDS-PAGE and transfer them to a membrane.
» Block the membrane in blocking buffer for 1 hour at room temperature.
 Incubate the membrane with the primary antibody overnight at 4°C.

¢ Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

e Wash the membrane again with TBST.

o Apply the chemiluminescent substrate and visualize the protein bands using an imaging
system.

o Quantify the band intensities and normalize the phosphorylated protein levels to the total
protein levels.
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Diagram 3: Western Blot Workflow for Pharmacodynamic Analysis.
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Conclusion

BAY1125976 is a promising therapeutic agent that effectively targets the PIBK/AKT/mTOR
pathway. Patient-derived xenograft models serve as a valuable preclinical platform to evaluate
the in vivo efficacy of BAY1125976 and to identify patient populations that are most likely to
respond to treatment. The protocols and data presented here provide a foundation for
researchers to design and execute robust preclinical studies with this targeted inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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